molecular formula C10H14ClF3N2O B2911052 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856102-12-9

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2911052
CAS RN: 1856102-12-9
M. Wt: 270.68
InChI Key: DYLPVMBMASXYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not well understood, but it is believed to involve the inhibition of certain enzymes, such as cytochrome P450 and topoisomerase, which are involved in various biological processes. This compound has been shown to induce apoptosis, inhibit cell proliferation, and disrupt DNA replication, which may contribute to its anticancer and antimicrobial properties.
Biochemical and Physiological Effects:
3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been shown to have various biochemical and physiological effects, including the inhibition of fungal and bacterial growth, the induction of apoptosis in cancer cells, and the inhibition of DNA replication. This compound has also been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for biomedical applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole for lab experiments is its versatility and potential for various applications. This compound can be easily synthesized using several methods and can be modified to produce derivatives with different properties. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research and development of 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is the synthesis of new derivatives with improved properties, such as increased solubility and bioavailability. Another direction is the investigation of the mechanism of action and the identification of specific targets for this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases. Furthermore, the development of new materials and sensors based on this compound may have significant applications in various fields, such as environmental monitoring and medical diagnostics.
Conclusion:
In conclusion, 3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a versatile and promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, and further research is needed to fully understand its potential and limitations.

Synthesis Methods

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can be synthesized using several methods, including the reaction of 4-chloro-3-(trifluoroethyl)pyrazole with butyl chloroformate in the presence of a base, such as sodium hydride, in an organic solvent, such as tetrahydrofuran. Another method involves the reaction of 4-chloro-3-(trifluoroethyl)pyrazole with butyl lithium in the presence of a solvent, such as diethyl ether, followed by the addition of butyl chloroformate. The yield and purity of the synthesized compound depend on the reaction conditions and the quality of the starting materials.

Scientific Research Applications

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has been used in scientific research for various applications, including as a building block for the synthesis of other pyrazole derivatives with potential biological activities. This compound has been shown to possess antifungal, antibacterial, and anticancer properties, and it has been studied for its potential as a therapeutic agent for the treatment of various diseases. Moreover, this compound has been used in the development of new materials and sensors due to its unique chemical properties.

properties

IUPAC Name

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O/c1-2-3-4-17-6-9-8(11)5-16(15-9)7-10(12,13)14/h5H,2-4,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLPVMBMASXYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=NN(C=C1Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.